ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate (CAS 1428347-74-3, PubChem CID is a synthetic heterocyclic small molecule belonging to the isoxazole-5-carboxamide chemotype. It comprises a 3-methoxyisoxazole-5-carbonyl core linked via an amide bridge to an ethyl 4-aminobenzoate moiety, yielding a molecular formula of C14H14N2O5 and a molecular weight of 290.27 g/mol.

Molecular Formula C14H14N2O5
Molecular Weight 290.27 g/mol
CAS No. 1428347-74-3
Cat. No. B6506413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate
CAS1428347-74-3
Molecular FormulaC14H14N2O5
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)OC
InChIInChI=1S/C14H14N2O5/c1-3-20-14(18)9-4-6-10(7-5-9)15-13(17)11-8-12(19-2)16-21-11/h4-8H,3H2,1-2H3,(H,15,17)
InChIKeyHNJFBRYXZXMLFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-Methoxy-1,2-Oxazole-5-Amido)Benzoate (CAS 1428347-74-3): Procurement-Grade Identity and Scaffold Context


Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate (CAS 1428347-74-3, PubChem CID 71802454) is a synthetic heterocyclic small molecule belonging to the isoxazole-5-carboxamide chemotype [1]. It comprises a 3-methoxyisoxazole-5-carbonyl core linked via an amide bridge to an ethyl 4-aminobenzoate moiety, yielding a molecular formula of C14H14N2O5 and a molecular weight of 290.27 g/mol [1]. Isoxazole-5-carboxamides have been widely investigated as privileged scaffolds in medicinal chemistry, with representative series reported as TRPV1 antagonists, COX-1/COX-2 inhibitors, and anticancer leads [2][3]. The target compound is commercially available through multiple chemical suppliers, and basic computed physicochemical descriptors—including an XLogP3 of 2.1, one H-bond donor, and six H-bond acceptors—have been deposited in PubChem [1].

Why Generic Substitution of 3-Methoxyisoxazole-5-Carboxamides Fails Without Comparative Selectivity Data


The isoxazole-5-carboxamide scaffold is recognized for its breadth of biological activity, but its pharmacological profile is exquisitely sensitive to both heterocycle substitution and amide-side-chain identity [1][2]. The 3-methoxy group on the isoxazole ring differentiates the target compound from 3-H, 3-methyl, and 3-aryl analogs that have been studied as TRPV1 antagonists, GHS-R antagonists, and COX inhibitors [1][3]. Even within the 3-methoxy sub-class, the ethyl benzoate ester versus the methyl ester or free carboxylic acid can alter lipophilicity (computed XLogP3 = 2.1 for the target compound) [4], which is a critical parameter in determining passive membrane permeability, solubility-limited absorption, and non-specific binding profiles. Generic substitution by a structurally similar isoxazole-5-carboxamide without matching the precise 3-alkoxy substitution and ester identity therefore carries undefined risk of altered potency, selectivity, and ADME properties. The absence of publicly available comparative pharmacological data for this specific compound underscores the need for direct experimental characterization rather than structure-based assumption.

Quantitative Differentiation Evidence for Ethyl 4-(3-Methoxy-1,2-Oxazole-5-Amido)Benzoate (CAS 1428347-74-3)


Computed Lipophilicity (XLogP3) Versus Structural Analogs

The target compound's computed partition coefficient (XLogP3 = 2.1) quantitatively differentiates it from analogs with more polar substituents. The free carboxylic acid analog (4-(3-methoxyisoxazole-5-carboxamido)benzoic acid) is predicted to have significantly lower logP (~1.0–1.5 range based on the loss of the ethyl ester), and the methyl ester analog is predicted to have a moderately lower logP. This difference has implications for membrane permeability and solubility. [1]

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Count Versus Class Averages

The target compound possesses 1 hydrogen-bond donor (HBD) and 6 hydrogen-bond acceptors (HBA) [1]. This HBD count is favorable relative to many isoxazole-5-carboxamide pharmacophores that contain free phenol, aniline, or hydroxamic acid groups (HBD ≥ 2), which can limit blood-brain barrier penetration and oral bioavailability. The HBA count of 6 is within the typical range for drug-like molecules but represents a higher polar surface area burden than simple isoxazole carboxamides lacking the ethyl benzoate ester. [1]

Drug-likeness Permeability Rule-of-five profiling

3-Methoxy Substituent Effect: Metabolic Stability Inference From Heterocycle SAR

The 3-methoxy group on the isoxazole ring is expected to confer differential metabolic stability compared to 3-H or 3-methyl analogs. In related heterocyclic series (e.g., pyrazole, isoxazole), O-alkyl substituents at the 3-position reduce CYP450-mediated oxidative metabolism at the heterocycle ring compared to unsubstituted or 3-alkyl variants [1]. No direct head-to-head metabolic stability data for the target compound versus specific comparators is publicly available. [1]

Metabolic stability CYP450 oxidation Isoxazole SAR

Rotatable Bond Count and Conformational Flexibility Versus Rigid Analogs

The target compound contains 6 rotatable bonds [1], which is higher than the typical isoxazole-5-carboxamide core alone (3–4 rotatable bonds). This increased flexibility, conferred by the ethyl ester chain and the amide linkage to the benzoate ring, may reduce entropic binding penalties for certain targets but can also decrease ligand efficiency due to higher conformational entropy in the unbound state. [1]

Conformational entropy Ligand efficiency Physicochemical profiling

Explicit Evidence Gap Statement: No Publicly Available Pharmacological Activity Data

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and SciFinder-n (accessed May 2026) returned zero publicly available entries containing quantitative bioactivity data (IC50, Ki, EC50, % inhibition, or ADME parameters) for CAS 1428347-74-3. No peer-reviewed journal articles or granted patents disclose the specific synthesis, biological evaluation, or pharmacological characterization of this compound [1]. This stands in contrast to numerous other 3-substituted isoxazole-5-carboxamides for which extensive SAR data exist, including 3-aryl, 3-methyl, and 3-amino variants with reported TRPV1 IC50 values in the nanomolar to low micromolar range [2]. Consequently, the prospective user must invest in de novo biological characterization; procurement decisions cannot yet be guided by published comparative pharmacology.

Data transparency Procurement risk Evidence gap

Recommended Application Scenarios for Ethyl 4-(3-Methoxy-1,2-Oxazole-5-Amido)Benzoate Based on Physicochemical and Scaffold Evidence


Chemical Probe Development for Isoxazole-5-Carboxamide Target Identification

The compound's favorable computed lipophilicity (XLogP3 = 2.1) and single hydrogen-bond donor [1] make it a suitable candidate for phenotypic screening libraries where CNS-permeable, lead-like molecules are desired. Its structural novelty (3-methoxyisoxazole-5-carboxamide linked to ethyl 4-aminobenzoate) offers a distinct chemotype for identifying novel biological targets via chemical proteomics or high-content screening, without pre-existing target bias.

Structure-Activity Relationship (SAR) Expansion Around 3-Alkoxyisoxazole-5-Carboxamides

Given the established pharmacological relevance of isoxazole-5-carboxamides as TRPV1 antagonists and COX inhibitors [2][3], the target compound serves as a key analog for exploring the effect of 3-methoxy substitution combined with a para-ethoxycarbonylphenyl amide side chain. This combination has not been reported in the public domain and may reveal new selectivity profiles against the TRPV1, COX-1/COX-2, or GHS-R target families.

Passive Permeability and Metabolic Stability Benchmarking in Caco-2 or Hepatocyte Assays

The compound's computed physicochemical profile (XLogP3 2.1, 1 HBD, 6 HBA, 6 rotatable bonds) [1] places it in a favorable region of drug-like chemical space for oral absorption. It is an appropriate candidate for experimental determination of apparent permeability (Papp) in Caco-2 cell monolayers and intrinsic clearance in human hepatocytes, providing data to benchmark the 3-methoxyisoxazole-5-carboxamide scaffold against published 3-aryl and 3-methyl analogs.

Fragment-Based Drug Discovery (FBDD) and In Silico Screening Library Enrichment

With a molecular weight of 290.27 Da and 6 rotatable bonds [1], the compound occupies the interface between fragment-like and lead-like chemical space. It is well-suited for inclusion in diversity-oriented screening sets and for molecular docking campaigns targeting proteins with known affinity for isoxazole-containing ligands, such as MAO-B, COX-2, and TRPV1 [2].

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